2-氟-6-三氟甲基吡嗪

描述

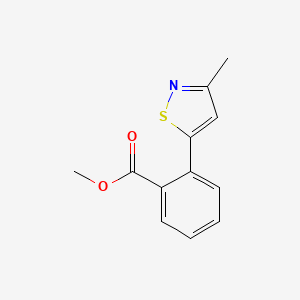

“2-Fluoro-6-trifluoromethyl-pyrazine” is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . This compound is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . Another synthesis method involves the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) as an effective fluorinating reagent .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-trifluoromethyl-pyrazine” consists of a pyrazine ring with a fluorine atom attached at the 2-position and a trifluoromethyl group attached at the 6-position .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Physical And Chemical Properties Analysis

“2-Fluoro-6-trifluoromethyl-pyrazine” is a liquid at 20°C . It has a specific gravity of 1.40 and a refractive index of 1.40 . The compound has a flash point of 27°C .

科学研究应用

高性能含能材料

- 5,6-二(2-氟-2,2-二硝基乙氧基)呋喃并[3,4-b]吡嗪:从 3,4-二氨基呋喃合成的一种衍生物,该化合物表现出比 2,4,6-三硝基甲苯 (TNT) 更高的晶体密度,其能量特性接近 RDX,但具有更高的热稳定性和更低的冲击和摩擦敏感性。它因其作为爆炸材料和推进剂成分的潜力而受到研究 (Ma 等,2017)。

CO2 吸附

- 室温下不寻常的 CO2 吸收:一种氟功能化的金属有机框架 (MOF) 在室温下表现出非典型的的 CO2 吸附行为。这归因于 MOF 的独特结构,涉及吡嗪和 SiF(6)(2-) 部分,这会影响框架内的通道系统 (Kanoo 等,2012)。

氟代吡唑的合成

- 3-氨基-4-氟吡唑:这些被合成用作药物化学中的构建模块。该方法涉及 β-甲硫基-β-烯氨基酮的单氟化和与肼缩合 (Surmont 等,2011)。

- 2-(三氟甲基)-1,3-二羰基化合物的合成:这涉及 1,3-二羰基化合物的直接三氟甲基化及其在氟代吡唑合成中的应用,代表氟代有机化合物合成中的重大进展 (Ohtsuka 等,2012)。

苯并二氮杂卓位上的氟结合性质

- 吡唑并[5,1-c][1,2,4]苯并三嗪体系的新氟衍生物:这些衍生物被合成以评估氟在该体系中引入的重要性,突出了氟在增强药理活性和代谢稳定性中的作用 (Guerrini 等,2010)。

含能材料研究

- 富氧 1,2,4-三唑并[3,4-d]-1,2,4-三唑并[3,4-f]-呋喃并[3,4-b]吡嗪:这些材料具有用作炸药和推进剂成分的潜力,重点是它们的聚硝基化合物 (Sheremetev 等,2016)。

抗病毒研究

- T-705 吡嗪类似物对致命西尼罗病毒感染的疗效:证明了吡嗪衍生物 T-705 对啮齿动物中西尼罗病毒的保护作用。这项研究突出了吡嗪衍生物在抗病毒治疗中的潜力 (Morrey 等,2008)。

氟化学

- 芳基和杂芳基卤化物的三氟甲基化:这涉及三氟甲烷衍生的 CuCF3 对芳基和杂芳基卤化物(包括吡嗪衍生物)表现出高反应性,标志着氟化学领域的重大进展 (Lishchynskyi 等,2013)。

荧光性质

- 吡嗪-硼配合物的溶剂致变荧光性质:研究基于吡嗪的硼配合物的荧光性质及其在材料科学中的潜在应用 (Kubota 等,2014)。

合成方法

- 8-(2-氟-4-硝基苯氧基)-[1,2,4]三唑并[4,3-a]吡嗪的合成:这项研究的重点是开发一种生物活性化合物的快速合成方法,突出了吡嗪衍生物在合成中的多功能性 (Zhang 等,2019)。

合成和磁交换

- 量化双桥接 Cu-X(2)-Cu 链中的磁交换:研究 CuF(2)(吡嗪) 的固态合成及其在量化 Cu-X(2)-Cu 系列中的磁超交换中的应用 (Lapidus 等,2013)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if swallowed or inhaled, and it can cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

It’s worth noting that the compound’s fluorine atoms and pyridine moiety may interact with various biological activities and physical properties of compounds .

Result of Action

Similar compounds have been used in the protection of crops from pests, and in the pharmaceutical and veterinary industries .

Action Environment

It’s worth noting that the compound’s unique physicochemical properties may interact with various environmental factors .

属性

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGKNSVUMVRDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1406715.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)

![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)